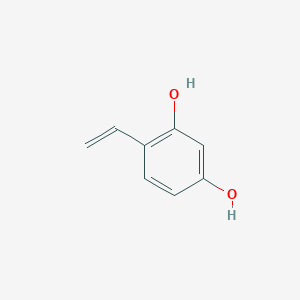

4-Ethenylbenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-6-3-4-7(9)5-8(6)10/h2-5,9-10H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVSVWWXNAFRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020238 | |

| Record name | 4-Ethenyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106209-27-2 | |

| Record name | 4-Ethenyl-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106209-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethenylbenzene 1,3 Diol Systems

Oxidative Transformations and Radical Scavenging Mechanisms

The resorcinol (B1680541) moiety in 4-ethenylbenzene-1,3-diol confers significant antioxidant potential. This activity is primarily manifested through its ability to neutralize reactive oxygen species (ROS) via mechanisms involving proton and electron transfer.

Concerted Proton-Coupled Electron Transfer (PCET) Processes and Superoxide (B77818) Reactivity

The scavenging of the superoxide radical anion (O₂•⁻), a biologically significant ROS, by phenolic compounds often proceeds through a Proton-Coupled Electron Transfer (PCET) mechanism. nih.govmdpi.com In this process, both a proton (H⁺) and an electron (e⁻) are transferred. Detailed mechanistic studies on structurally related stilbenoids, such as piceatannol (B1677779) and resveratrol (B1683913), which also contain a resorcinol-like moiety, provide insight into the reactivity of this compound.

Investigations into the reaction of piceatannol with electrochemically generated superoxide reveal that the scavenging mechanism is a concerted two-proton-coupled electron transfer (2PCET). nih.govnih.gov This pathway involves the transfer of two protons and one electron in a single kinetic step, which is energetically favorable and kinetically superior for efficient O₂•⁻ scavenging. nih.govmdpi.com The presence of a catechol (benzene-1,2-diol) group in piceatannol is critical for this specific 2PCET mechanism. nih.gov For compounds like trans-resveratrol, which lacks the catechol group but possesses a resorcinol ring, the scavenging of O₂•⁻ can occur through an initial proton transfer to form the hydroperoxyl radical (HO₂•), followed by a concerted PCET. nih.gov

The efficiency of these PCET pathways is influenced by the electronic properties of the molecule. Theoretical calculations using Density Functional Theory (DFT) help to elucidate the thermodynamics of these reactions. chemrxiv.org For instance, the Gibbs Free Energy (ΔG⁰) calculations for the PCET pathways of piceatannol and trans-resveratrol highlight the feasibility of these scavenging mechanisms.

Table 1: Calculated Gibbs Free Energy (ΔG⁰) for PCET Pathways of Piceatannol and trans-Resveratrol with Superoxide

| Compound | Pathway | ΔG⁰ (kJ mol⁻¹) | Description |

|---|---|---|---|

| Piceatannol | 2PCET via Catechol Moiety | -69.6 | A concerted transfer of two protons and one electron from the 1,2-diol group. |

| Sequential PT-ET | -28.7 | Stepwise transfer involving an initial proton transfer followed by electron transfer. | |

| trans-Resveratrol | PCET via 4'-OH | -3.1 | A concerted proton-electron transfer from the 4'-hydroxyl group. |

| Initial PT from Resorcinol Moiety | +28.3 | An initial proton transfer from the 1,3-diol ring, which is less favorable. |

Note: Data is illustrative and based on findings for structurally related compounds to demonstrate the principles of PCET analysis. Actual values are dependent on the specific computational model (e.g., B3LYP/PCM/6-311+G(d,p)) and solvent system (e.g., DMF) used. nih.gov

For this compound, the two hydroxyl groups of the resorcinol ring are the active sites for such reactions, enabling it to act as a radical scavenger through similar PCET or hydrogen-atom transfer (HAT) mechanisms.

Singlet Oxygen Quenching and Reactive Oxygen Species Interactions

Singlet oxygen (¹O₂), another important ROS, is an electronically excited state of molecular oxygen. Unlike radical species, it is a powerful electrophile. Phenolic compounds, including derivatives of resorcinol, are known to be effective quenchers of ¹O₂. nih.govrsc.org Quenching can occur through two main pathways: physical quenching, where ¹O₂ returns to its ground state (triplet oxygen) without chemical change to the quencher, and chemical quenching, where the quencher reacts with ¹O₂ to form new products. nih.gov

Studies on resveratrol and its methylated derivatives show they are moderately strong quenchers of singlet oxygen. nih.govnih.gov The total rate of singlet oxygen removal (kT) is a measure of this quenching ability. The presence of hydroxyl groups is crucial, as methylation of these groups generally decreases the quenching rate. nih.gov The solvent system also plays a role, with protic solvents often enhancing the quenching rate constants. nih.govnih.gov

Table 2: Total Rate Constants (kT) for Singlet Oxygen Removal by Resveratrol and its Derivatives

| Compound | Structure Feature | kT (x 10⁵ M⁻¹s⁻¹) in Acetonitrile-d3 | kT (x 10⁵ M⁻¹s⁻¹) in Methanol-d4 |

|---|---|---|---|

| trans-Resveratrol | Two -OH rings | 4.1 ± 0.2 | 15 ± 1 |

| Pterostilbene (B91288) | One -OH ring | 3.0 ± 0.2 | 12 ± 1 |

| 5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol | Resorcinol ring | 3.9 ± 0.2 | 14 ± 1 |

| Fully Methylated Resveratrol | No -OH groups | 1.1 ± 0.1 | 0.9 ± 0.1 |

Source: Data adapted from studies on resveratrol derivatives to illustrate quenching principles. nih.govnih.gov

The resorcinol ring in this compound is expected to be the primary site for quenching ¹O₂. researchgate.netmdpi.com The mechanism involves the participation of the electron-rich aromatic system and the hydroxyl groups, which can stabilize the transition states involved in the quenching process. mdpi.com

Cycloaddition Reactions and Formation of Peroxide Intermediates (e.g., Endoperoxides, Dioxetanes)

The chemical quenching of ¹O₂ by compounds containing double bonds and activated aromatic rings, such as this compound, often involves cycloaddition reactions. jst.go.jp These reactions lead to the formation of various peroxide intermediates. beilstein-journals.orgillinois.edu

Two primary cycloaddition pathways have been identified for structurally similar stilbenoids:

[4+2] Cycloaddition: This Diels-Alder-like reaction can occur between ¹O₂ and the diene system formed by the ethenyl bridge and the aromatic ring. nih.govresearchgate.net This pathway leads to the formation of an endoperoxide intermediate. wikipedia.org In some cases, this initial product can react with a second molecule of ¹O₂ to form stable diendoperoxides. nih.govresearchgate.net

[2+2] Cycloaddition: This reaction occurs between ¹O₂ and the ethenyl double bond, forming a highly unstable dioxetane intermediate. nih.govmdpi.com This four-membered ring peroxide readily cleaves to yield two carbonyl compounds, such as aldehydes. nih.govresearchgate.net

The reaction of styrenes with singlet oxygen can be a useful synthetic method for producing oxygen-containing heterocyclic compounds. jst.go.jp For this compound, both the ethenyl group and the activated resorcinol ring are potential sites for these cycloaddition reactions, leading to a complex mixture of oxidized products.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Systems

The resorcinol structure makes the aromatic ring of this compound highly susceptible to electrophilic attack. The two hydroxyl groups are strongly activating and ortho-, para-directing. In the 1,3-diol arrangement, they synergistically activate the carbon atoms at positions 2, 4, and 6. Since the ethenyl group occupies position 4, the most reactive sites for electrophilic aromatic substitution are positions 2 and 6, as well as the less-activated position 5. Common electrophilic substitution reactions include nitration and halogenation. patsnap.comatamanchemicals.com For example, reaction with bromine water would likely lead to rapid substitution at the activated positions. patsnap.com

Conversely, the electron-rich nature of the benzene (B151609) ring makes it inherently unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule. Nucleophilic substitution on the aromatic ring would only be feasible if one of the hydroxyl groups is first converted into a good leaving group, a process that often requires harsh conditions. However, nucleophilic attack can occur on the resorcinol ring via its enone tautomer under certain conditions. patsnap.comausetute.com.au

Polymerization Mechanisms Involving Ethenyl Moieties (e.g., Addition Polymerization)

The ethenyl group of this compound allows it to function as a monomer in addition polymerization reactions, similar to its parent compound, ethenylbenzene (styrene). fujifilm.com The most common mechanism for this process is free-radical polymerization. vaia.com This chain reaction consists of three main stages:

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition. Common initiators include peroxides (like di(dodecanoyl) peroxide) and azo compounds. fujifilm.comvaia.com The initiator radical then attacks the double bond of the monomer, creating a new, monomer-based radical. fujifilm.com

Propagation: The monomer radical rapidly adds to another monomer molecule, extending the polymer chain and regenerating the radical at the growing end. This step repeats thousands of times to form a long polymer chain. fujifilm.comvaia.com

Termination: The growth of a polymer chain is stopped when two growing radical chains react with each other. This can occur via two primary mechanisms: combination (where the two chains form a single bond) or disproportionation (where a hydrogen atom is transferred from one chain to the other, resulting in two separate polymer molecules). vaia.com

During the polymerization of substituted styrenes, the orientation of the substituent groups along the polymer backbone can vary. Free-radical polymerization typically lacks stereochemical control, leading to an atactic polymer, where the resorcinol moieties are randomly oriented along the chain. scribd.com This random structure results in an amorphous, rather than crystalline, material. scribd.com

Table 3: Key Features of Free-Radical Polymerization of Ethenylbenzene

| Feature | Description | Examples |

|---|---|---|

| Mechanism | Chain reaction involving initiation, propagation, and termination steps. | - |

| Initiators | Compounds that thermally decompose to form free radicals. | Di(dodecanoyl) peroxide, Azo-bis(isobutyronitrile) (AIBN), tert-butyl-peroxybenzoate orientjchem.org |

| Propagation Mode | Typically head-to-tail addition of monomers to the growing chain. | - |

| Termination | Deactivation of growing radical chains. | Combination, Disproportionation |

| Inhibitors | Substances added to prevent premature polymerization during storage. | 4-tert-butyl-catechol, Hydroquinone |

The phenolic hydroxyl groups on this compound could potentially interfere with the polymerization by acting as chain-transfer agents or radical-scavenging inhibitors, which may necessitate specific reaction conditions to achieve high molecular weight polymers.

Ligand Complexation and Coordination Chemistry Studies

The two adjacent hydroxyl groups on the resorcinol ring allow this compound to act as a bidentate ligand in coordination chemistry. ikm.org.my The oxygen atoms possess lone pairs of electrons that can be donated to a suitable metal ion, which acts as a Lewis acid. This forms a stable five-membered chelate ring with the metal center.

Resorcinol and its derivatives are versatile building blocks for a wide range of ligands. acs.org They can be incorporated into larger acyclic or macrocyclic structures, often through reactions involving the hydroxyl groups or activated positions on the ring. These more complex ligands can coordinate with a variety of transition metals, including manganese, iron, cobalt, nickel, copper, and zinc. ikm.org.my

The resulting metal complexes have been studied for a range of applications. The specific geometry and electronic properties of the coordination complex, which are determined by the metal ion and the ligand structure, dictate its function. Research in this area explores their use as catalysts for organic reactions, components in novel materials like coordination polymers, and as models for biological systems. acs.org The coordination of this compound to a metal center would create a complex that still possesses a reactive ethenyl group, opening possibilities for creating metal-containing polymers or for grafting the complex onto polymer surfaces.

Table of Mentioned Chemical Compounds

| Common Name / Type | IUPAC Name |

|---|---|

| This compound | This compound |

| Resorcinol | Benzene-1,3-diol |

| Piceatannol | 4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol |

| trans-Resveratrol | 5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol |

| Pterostilbene | 4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]phenol |

| Catechol | Benzene-1,2-diol |

| Styrene | Ethenylbenzene |

| Hydroquinone | Benzene-1,4-diol |

| 4-tert-butyl-catechol | 4-(2-Methylpropan-2-yl)benzene-1,2-diol |

| Di(dodecanoyl) peroxide | Dodecanoyl dodecaneperoxoate |

| AIBN | 2,2'-Azobis(2-methylpropionitrile) |

| Superoxide | Dioxidan-1-uide |

| Singlet Oxygen | Dioxygen (singlet) |

Advanced Analytical Characterization Techniques for Ethenylbenzene 1,3 Diol and Its Derivatives

High-Resolution Spectroscopic Analysis

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information about the molecular framework, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the carbon-hydrogen framework by mapping the chemical environments of ¹H (proton) and ¹³C nuclei.

For 4-ethenylbenzene-1,3-diol and its derivatives, ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key signals include those for the vinyl group protons and the aromatic protons on the benzene-1,3-diol ring. The coupling constants between these protons help to establish their connectivity.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. nih.gov The chemical shifts of the carbon atoms in the aromatic ring and the ethenyl substituent are indicative of their electronic environment. Public databases provide predicted and experimental ¹³C NMR spectral data for this compound. nih.govnp-mrd.org For instance, in derivatives like resveratrol (B1683913), 2D NMR experiments such as COSY, HSQC, and HMBC are employed to make unambiguous assignments of all proton and carbon signals. bmrb.io

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Source: SpectraBase, Copyright © 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna. All Rights Reserved. nih.gov

| Atom | Chemical Shift (ppm) |

| C1 | 155.8 |

| C2 | 114.7 |

| C3 | 155.8 |

| C4 | 119.5 |

| C5 | 131.0 |

| C6 | 108.3 |

| C7 (vinyl) | 134.5 |

| C8 (vinyl) | 117.2 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) groups, the carbon-carbon double bonds (C=C) of the vinyl group and the aromatic ring, and the carbon-oxygen (C-O) bonds. Vapor phase IR spectra for the compound are available in spectral databases. nih.gov In studies of related compounds like trans-resveratrol, IR spectra are recorded to characterize the compound and its process-related impurities, often using a KBr dispersion medium. semanticscholar.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The benzene (B151609) ring and the ethenyl group in this compound form a conjugated system that absorbs UV light at specific wavelengths. UV-Vis spectroscopy is frequently used in conjunction with liquid chromatography for the detection and quantification of these compounds. semanticscholar.orgnih.gov

Table 2: Key IR Absorption Regions for this compound Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (vinyl) | 3010-3095 |

| C=C stretch (aromatic) | 1450-1600 |

| C=C stretch (vinyl) | 1620-1680 |

| C-O stretch (phenolic) | 1200-1260 |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is often coupled with chromatographic separation methods to analyze complex mixtures.

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the analysis of non-volatile phenolic compounds like this compound and its derivatives from various matrices. measurlabs.com The liquid chromatograph separates the components of a mixture, which are then ionized (commonly by Electrospray Ionization, ESI) and detected by the mass spectrometer.

LC-MS is instrumental in identifying and characterizing process-related impurities and degradation products. nih.gov For example, in the analysis of trans-resveratrol, LC-MS was used to determine the mass of isolated impurities. semanticscholar.orgnih.gov Tandem mass spectrometry (LC-MS/MS) provides further structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. This technique is crucial for confirming the identity of compounds in complex samples and for studying their metabolic fate. nih.govebi.ac.uk For instance, LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) has been used to obtain high-resolution mass spectra and fragmentation data for resveratrol isomers. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. epa.gov For phenolic compounds like this compound, derivatization is often required to increase their volatility and thermal stability, making them suitable for GC analysis. This involves converting the polar hydroxyl groups into less polar ethers or esters.

GC-MS provides excellent separation efficiency and highly specific mass spectral data, allowing for confident identification of compounds based on their retention times and fragmentation patterns. sigmaaldrich.com Spectral libraries contain GC-MS data for this compound and its isomers, such as 3-vinylcatechol, which can be used for identification purposes. nih.govnih.gov The technique is particularly useful for detecting trace-level volatile impurities or byproducts from synthetic processes.

Real-time Electrospray Ionization Mass Spectrometry (REIMS) coupled with a Time-of-Flight (TOF) analyzer is an advanced, rapid analysis technique. A key application relevant to the analysis of this compound is its use for matrix correction in untargeted analyses. In a study, the endogenous matrix signal of a deprotonated isomer, 4-ethenylbenzene-1,2-diol (m/z 135.0440), was used for lock mass correction of the acquired mass spectra. unime.it This process enhances mass accuracy, which is critical for the reliable identification of compounds in complex biological or food matrices without extensive sample preparation. unime.it REIMS allows for the direct analysis of samples, providing a rapid chemical fingerprint. google.com

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating and quantifying this compound from complex mixtures, such as natural product extracts or synthetic reaction products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of moderately polar and non-volatile compounds like this compound. anjs.edu.iqglobalresearchonline.net The most common mode is reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. libretexts.org The separation is based on the differential partitioning of analytes between the two phases. libretexts.org For stilbene (B7821643) and resorcinol (B1680541) derivatives, gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of compounds with varying polarities. researchgate.netmdpi.com A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure sharp, symmetrical peaks. mdpi.com Detection is commonly performed using a UV-Vis detector, as the aromatic rings and conjugated double bonds in these molecules exhibit strong absorbance at specific wavelengths, typically between 280 and 326 nm. mdpi.comnih.gov

Table 1: Representative HPLC Conditions for Analysis of Stilbene Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size). nih.gov |

| Mobile Phase | Gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). mdpi.com |

| Gradient Example | Start at 20% B, increase to 80% B over 30 minutes. mdpi.com |

| Flow Rate | 1.0 mL/min. mdpi.com |

| Detection | UV-PDA (Photodiode Array) at 280-326 nm. mdpi.com |

| Column Temperature | 25-35 °C. researchgate.netmdpi.com |

For exceedingly complex samples, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional HPLC. nih.govresearchgate.net This powerful technique couples two independent chromatographic separations online. chromatographyonline.com In a typical RPLC x RPLC setup, the first dimension column separates the sample under one set of conditions, and selected fractions (heart-cutting) or the entire eluent (comprehensive) are transferred to a second, orthogonal RPLC column. chromatographyonline.comchromatographyonline.com Orthogonality is achieved by using different separation mechanisms, such as varying the mobile phase pH, organic solvent type, or stationary phase chemistry between the two dimensions. nih.gov This approach is highly effective for resolving co-eluting peaks and providing a much more detailed characterization of complex matrices containing phenolic compounds. researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique used for extracting volatile and semi-volatile organic compounds prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.commdpi.com The method integrates sampling, extraction, and concentration into a single step. free.fr It employs a fused silica (B1680970) fiber coated with a polymeric stationary phase. sigmaaldrich.com The fiber is either immersed directly into a liquid sample or exposed to the headspace above the sample. sigmaaldrich.com For analyzing phenolic compounds in complex matrices like water, headspace SPME (HS-SPME) is often preferred as it minimizes interferences from non-volatile matrix components. mdpi.comscielo.br

The choice of fiber coating is critical for efficient extraction. Coatings such as polydimethylsiloxane (B3030410) (PDMS) are suitable for nonpolar analytes, while mixed-phase fibers like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) provide a broader range of selectivity for compounds with different polarities and molecular sizes. mdpi.commdpi.com After analyte adsorption onto the fiber, it is transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and swept onto the GC column for separation. sigmaaldrich.com The separated components are then detected and identified by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of fragmented ions. free.fr SPME-GC-MS is a powerful tool for the trace-level detection and identification of phenolic compounds and their derivatives in environmental and food samples. acs.orgresearchgate.net

Table 2: General Workflow for SPME-GC-MS Analysis of Phenolic Compounds

| Step | Description | Key Parameters |

|---|---|---|

| 1. Sample Preparation | Sample is placed in a sealed vial. | Sample volume, addition of salt (to increase analyte volatility), pH adjustment. researchgate.net |

| 2. Extraction | SPME fiber is exposed to the sample's headspace. | Fiber type (e.g., DVB/CAR/PDMS), extraction time, and temperature. mdpi.commdpi.com |

| 3. Desorption | Fiber is inserted into the hot GC injector. | Injector temperature, desorption time. mdpi.com |

| 4. GC Separation | Analytes are separated on a capillary column. | Column type (e.g., DB-5MS), temperature program. mdpi.com |

| 5. MS Detection | Separated compounds are ionized, fragmented, and detected. | Ionization mode (e.g., Electron Ionization), mass scan range. mdpi.com |

X-ray Diffraction and Crystallographic Structure Elucidation

X-ray crystallography is an analytical technique that provides definitive, high-resolution information about the three-dimensional structure of crystalline materials at the atomic and molecular level. anton-paar.comrigaku.com The method is based on the principle of X-ray diffraction, where a beam of X-rays is directed at a single crystal of the substance under investigation. pdx.edu The ordered arrangement of atoms within the crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific, predictable pattern. pdx.edu

The resulting diffraction pattern is captured by a detector, and the positions and intensities of the diffracted beams are analyzed. This analysis, based on Bragg's Law, allows for the calculation of the crystal's unit cell dimensions (the basic repeating block of the crystal structure) and its space group (the set of symmetry operations that describe the arrangement of molecules). anton-paar.compdx.edu Further computational processing of the diffraction data yields an electron density map of the molecule, from which the precise spatial coordinates of each atom can be determined. rigaku.com

For a compound like this compound, single-crystal X-ray diffraction can unambiguously determine its molecular geometry, bond lengths, bond angles, and conformation. It also reveals details about intermolecular interactions, such as hydrogen bonding networks, which are crucial in understanding the compound's physical properties and how it packs in the solid state. nih.gov Studies on related resorcinol derivatives have used this technique to characterize different crystalline forms (polymorphs) and solvates, providing fundamental insights into their structural stability. nih.govsoton.ac.uk

Table 3: Example of Crystallographic Data Obtainable for a Resorcinol Derivative

| Parameter | Information Provided | Example (Res·H₂O) nih.gov |

|---|---|---|

| Formula | Chemical formula of the crystal unit | C₆H₄(OH)₂·H₂O |

| Crystal System | Basic crystal lattice geometry | Monoclinic |

| Space Group | Symmetry of the crystal structure | C2/c |

| Unit Cell Dimensions | Size and angles of the repeating unit | a = 17.6 Å, b = 6.6 Å, c = 11.2 Å; β = 122.9° |

| Volume | Volume of the unit cell | 1083 ų |

| Z | Number of formula units per unit cell | 8 |

Electrochemical Methods for Reactivity and Redox Potential Assessment

Electrochemical methods are highly valuable for investigating the redox properties and reactivity of phenolic compounds, which is directly related to their antioxidant potential. researchgate.netscielo.br Cyclic voltammetry (CV) is a widely used technique for this purpose. mdpi.com In a CV experiment, the potential applied to an electrode is scanned linearly in a cyclic manner, and the resulting current from the analyte's oxidation or reduction is measured. researchgate.net

For polyphenols such as this compound, the key electrochemical event is the oxidation of the hydroxyl (-OH) groups on the benzene ring. scielo.br This process involves the transfer of electrons (and often protons) to an electrode, mimicking the compound's ability to donate electrons to neutralize reactive oxygen species (free radicals). researchgate.netmdpi.com The resulting voltammogram provides key information:

Anodic Peak Potential (Epa): The potential at which the oxidation peak occurs. A lower, or less positive, oxidation potential generally indicates that the compound is more easily oxidized and thus possesses a higher antioxidant capacity. nih.gov

Peak Current (Ipa): The magnitude of the current at the peak, which is related to the concentration of the analyte and the rate of the reaction.

Reversibility: The presence of a corresponding reduction peak on the reverse scan indicates the stability of the oxidized species (quinone). An irreversible process suggests that the oxidized product is unstable and undergoes rapid subsequent chemical reactions. mdpi.com

The number and position of hydroxyl groups on the aromatic ring are the most significant factors influencing the electrochemical behavior of polyphenols. researchgate.netscielo.br By studying these redox parameters, electrochemical methods provide rapid and sensitive insights into the structure-activity relationship and the mechanistic pathways of antioxidant action.

Table 4: Interpretation of Electrochemical Parameters for Polyphenols

| Parameter | Significance | Interpretation |

|---|---|---|

| Oxidation Potential (Epa) | Ease of electron donation | Lower potential suggests stronger antioxidant activity. nih.gov |

| Number of Oxidation Peaks | Number of electroactive centers | Can correspond to different hydroxyl groups being oxidized at distinct potentials. researchgate.net |

| Peak Current (Ipa) | Reaction kinetics/concentration | Proportional to the concentration of the electroactive species. |

| Reversibility of the Redox Process | Stability of the oxidized form | An irreversible wave implies the generated quinone is highly reactive and undergoes further transformation. mdpi.com |

Theoretical and Computational Chemistry Studies on Ethenylbenzene 1,3 Diol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the intrinsic properties of molecules like 4-ethenylbenzene-1,3-diol. These computational methods provide deep insights into the electronic structure and reactivity, which are crucial for elucidating reaction mechanisms.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For stilbene (B7821643) derivatives, including this compound, DFT calculations can reveal important features such as the localization of the highest occupied molecular orbital (HOMO), which is often found on the catechol ring in similar structures. This information is vital for predicting how the molecule will interact with other chemical species.

In studies of related compounds like piceatannol (B1677779), DFT calculations have been instrumental in understanding reaction mechanisms. For instance, the interaction between piceatannol and superoxide (B77818) radicals has been shown to proceed via a concerted two-proton-coupled electron transfer (2PCET), a mechanism elucidated through DFT. nih.govchemrxiv.orgresearchgate.net These calculations, often performed with functionals like B3LYP, M06-2X, and TPSSh, provide a detailed picture of the electronic rearrangements that occur during a reaction. chemrxiv.orgresearchgate.net The unique combination of a vinyl group and hydroxyl groups in this compound influences its electronic and steric properties, which in turn affect its chemical behavior and interactions with biological targets.

Energy Profile Calculations and Transition State Analysis

Understanding the energetics of a chemical reaction is key to predicting its feasibility and rate. Energy profile calculations map the energy of a system as it progresses from reactants to products, passing through a high-energy transition state. savemyexams.com The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter that can be determined from these profiles. savemyexams.com

For reactions involving stilbene derivatives, DFT calculations can be used to model the entire reaction pathway, including the structures of the prereactive complex, the transition state, and the product complex. researchgate.netresearchgate.net For example, in the reaction of piceatannol with a superoxide radical, the calculated activation energy for the 2PCET mechanism was found to be relatively low, suggesting a favorable reaction. nih.gov Analysis of the transition state structure provides crucial information about the geometry and electronic distribution at the point of highest energy along the reaction coordinate. beilstein-journals.org By examining the intrinsic reaction coordinate (IRC), researchers can confirm that the identified transition state correctly connects the reactants and products. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (target). plos.orgdergipark.org.tr These methods are crucial in drug discovery and for understanding the biological activity of compounds like this compound.

The process involves generating a 3D structure of the target protein, often through homology modeling if an experimental structure is unavailable. plos.org The ligand is then "docked" into the binding site of the protein, and various scoring functions are used to estimate the binding affinity, often reported as a docking score in kcal/mol. dergipark.org.trinnovareacademics.in For instance, in studies of stilbene derivatives as α-glucosidase inhibitors, molecular docking was used to identify the most likely binding poses and to understand the key interactions between the ligands and the enzyme's active site. plos.org

These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic nature of the interaction and the stability of the complex over time. plos.orgijpsonline.com

Thermodynamic and Solvation Behavior Modeling

The thermodynamic properties and solvation behavior of a molecule are critical for understanding its stability, solubility, and distribution in different environments. Computational methods can be used to predict these properties.

Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into quantum chemical calculations to account for the effect of the solvent on the molecule's properties and reactivity. researchgate.net The solubility of a compound is a key factor in its biological availability. For halogenated analogs of diols, solubility in water can be significant. The LogP value, which is a measure of a compound's lipophilicity, can also be computationally predicted and is important for understanding a compound's ability to cross biological membranes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape or conformation of a molecule plays a significant role in its biological activity, as it dictates how well it can fit into the binding site of a target protein. mun.ca Conformational analysis aims to identify the stable, low-energy conformations of a molecule. mun.ca

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule. copernicus.org By simulating the movement of atoms over time, MD can reveal the dynamic behavior of a molecule and the transitions between different conformations. copernicus.orgwhiterose.ac.uk Techniques like replica-exchange molecular dynamics (REST-MD) can enhance the sampling of conformational space, providing a more comprehensive picture of the molecule's flexibility. copernicus.org

The results of conformational analysis and MD simulations can be used to understand structure-activity relationships and to guide the design of new molecules with improved properties. copernicus.org For example, understanding the preferred conformation of a drug molecule is crucial for designing analogs that are pre-organized for binding to their target, which can lead to increased potency. copernicus.org

Cheminformatics and Database Mining for Structural Analogues

Cheminformatics involves the use of computational methods to analyze chemical data. Database mining is a key aspect of cheminformatics, allowing researchers to search large chemical databases for molecules with specific structural features or predicted properties.

Publicly available databases such as PubChem, ChEMBL, and ZINC contain vast amounts of information on chemical compounds, including their structures, properties, and biological activities. nih.govnih.govresearchgate.net These resources can be mined to identify structural analogues of this compound.

For example, searching for compounds with a resorcinol (B1680541) or stilbene scaffold can yield a variety of related molecules. nih.govnih.gov These analogues can provide valuable insights into structure-activity relationships. For instance, comparing the biological activities of resveratrol (B1683913) and its various derivatives, such as pterostilbene (B91288) and piceatannol, can help to identify the key structural features responsible for their effects. scirp.orgresearchgate.net Many of these derivatives have been synthesized and evaluated for a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. scirp.orgroyalsocietypublishing.orgjst.go.jp

Applications in Advanced Materials Science and Polymer Chemistry

Monomer Utilization in Polymer Synthesis

The vinyl group on 4-ethenylbenzene-1,3-diol is the primary site for polymerization, enabling its use in the synthesis of new polymers. It serves as a monomer for the production of specialty polymers, resins, and coatings designed for high-performance applications. researchgate.net

This compound can undergo polymerization to form homopolymers, such as poly(4-vinylresorcinol). However, it is more frequently employed as a comonomer in copolymerization reactions with other vinyl monomers like ethenylbenzene (styrene) or various acrylates. ontosight.airesearchgate.netessentialchemicalindustry.org The incorporation of this compound units into a polymer chain is a strategic approach to introduce specific functionalities. For example, it is a component in complex formaldehyde (B43269) telomers, where it reacts alongside compounds like 1,3-benzenedimethanamine and ethenylbenzene to form polymers with diverse functional groups. ontosight.ai This versatility allows for the creation of a wide array of copolymers with precisely controlled compositions. semanticscholar.orgrsc.org

Table 1: Impact of this compound Incorporation on Polymer Properties

| Property | Effect of Incorporation | Scientific Reason | Source(s) |

|---|---|---|---|

| Thermal Stability | Increased | The rigid aromatic ring and potential for hydrogen bonding contribute to higher degradation temperatures. | |

| Glass Transition Temp. (Tg) | Increased | Intermolecular hydrogen bonding between hydroxyl groups restricts chain mobility. | rsc.orgresearchgate.net |

| Adhesion | Improved | Polar hydroxyl groups enhance interactions with various substrates. | ontosight.ai |

| Mechanical Properties | Enhanced | The rigid monomer structure can increase the strength and stiffness of the polymer. | |

| Chemical Reactivity | Increased | The hydroxyl groups serve as sites for post-polymerization modification. | nih.gov |

Development of Novel Polymeric Materials with Specific Functionalities

The reactive nature of the hydroxyl groups on the this compound unit is a key feature exploited in the development of functional polymers. These groups can act as handles for post-polymerization modification, where other chemical moieties are grafted onto the polymer backbone to impart specific functions. nih.gov This "grafting onto" approach is a powerful tool for creating materials for specialized applications. For instance, the diglycidyl ether of 4-vinylresorcinol is a known derivative used in the formulation of epoxy resins, which are high-performance thermosetting polymers. stanford.edu Similarly, polymers containing phenolic hydroxyl groups, such as the closely related poly(4-vinylphenol), are utilized as negative photoresists in the electronics industry for photolithography. researchgate.net

Table 2: Examples of Functional Materials Derived from this compound

| Functional Material | Key Functional Group | Potential Application | Source(s) |

|---|---|---|---|

| Epoxy Resins | Glycidyl Ether | High-performance coatings, adhesives, composites | stanford.edu |

| Photoresists | Phenolic Hydroxyl | Microelectronics manufacturing (photolithography) | researchgate.net |

| Adhesive Systems | Phenolic Hydroxyl | Bonding dissimilar materials, e.g., rubber to textiles | stanford.edu |

| Chemically Modified Polymers | Phenolic Hydroxyl | Ion-exchange resins, chelating agents, biocompatible materials | nih.gov |

Ligand Design and Catalytic Applications of Ethenylbenzene 1,3 Diol Derivatives

Synthesis and Evaluation of 4-Ethenylbenzene-1,3-diol Analogues as Ligands in Transition Metal Catalysis

The synthesis of this compound itself typically involves the vinylation of resorcinol (B1680541). A common laboratory and industrial method is the reaction of resorcinol with acetylene (B1199291), often catalyzed by a transition metal like palladium on carbon (Pd/C) under specific temperature and pressure conditions. Analogues of this compound can be prepared through various synthetic routes to introduce different substituents on the aromatic ring or modify the vinyl group, thereby tuning the electronic and steric properties of the resulting ligand.

Key synthetic strategies for creating analogues include:

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Heck or Stille reactions, are powerful tools for forming the ethenyl bridge. mdpi.com For instance, a Heck reaction can couple an aryl halide with a vinyl donor, while a Wittig-Horner condensation can react a phosphonate (B1237965) ester with an aldehyde to form the vinyl linkage. smolecule.com

Multi-step Synthesis for Complex Ligands : More complex analogues, particularly chiral ligands, often require multi-step synthetic sequences. A notable example is the synthesis of a chiral 2,2'-bipyridine-diol ligand, which was achieved in seven steps starting from commercially available materials. The key step involved an O₂-mediated oxidative homocoupling of a chiral pyridine (B92270) N-oxide, yielding the desired ligand with excellent stereoselectivity (>99% de, >99.5% ee). rsc.org

Once synthesized, these diol-based analogues are evaluated as ligands in various transition metal-catalyzed reactions. mdpi.com The diol moiety can form stable complexes with a range of transition metals (e.g., Palladium, Rhodium, Iron, Ruthenium), and the efficacy of the resulting catalyst is assessed based on factors like conversion rate, product yield, and selectivity. rsc.orgresearchgate.netacs.org

| Synthetic Method | Description | Key Reactants | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|

| Vinylation of Resorcinol | Direct introduction of a vinyl group onto the resorcinol backbone. | Resorcinol, Acetylene | Palladium on Carbon (Pd/C) | |

| Heck Cross-Coupling | Formation of the ethenyl bridge by coupling an aryl halide with an alkene. | Aryl halide, Alkene (e.g., styrene) | Pd(OAc)₂/XPhos | smolecule.com |

| Wittig-Horner Condensation | Reaction between a phosphonate ester and an aldehyde to form the vinyl linkage. | Phosphonate ester, Aldehyde | Base (e.g., NaH) | smolecule.com |

| Oxidative Homocoupling | Used to form complex, often chiral, bipyridine diol ligands from pyridine precursors. | Chiral Pyridine N-oxide | O₂ | rsc.org |

Stereoselective Catalysis utilizing Chiral Diol-Based Ligands

A significant application of diol-based ligands is in stereoselective catalysis, where the goal is to control the three-dimensional arrangement of atoms in the product molecule. nih.gov By using chiral, non-racemic diol ligands, chemists can create an asymmetric environment around the metal catalyst, which preferentially favors the formation of one enantiomer over the other. nih.govuea.ac.uk

Derivatives of well-known chiral diols, such as BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), have served as versatile tools in a wide array of asymmetric reactions. nih.gov These ligands can function as chiral auxiliaries in transition-metal catalysis or as organocatalysts themselves. nih.gov For example, chiral diols have been successfully used to catalyze the asymmetric allylboration of ketones, affording tertiary homoallylic alcohols with high yields and excellent enantioselectivity (up to 99% ee). nih.gov

The design of these ligands is crucial for their success. For instance, the synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and its subsequent complexation with Iron(II) was studied. rsc.org The steric strain introduced by the dimethyl groups was found to be a key factor in its catalytic performance. When this chiral Fe(II) complex was used in the asymmetric thia-Michael reaction, it demonstrated a notable increase in chiral induction compared to simpler, non-substituted diol ligands. rsc.org

| Reaction | Ligand Type | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Thia-Michael Addition | Bolm's Ligand (unsubstituted diol) | Not Reported | Moderate | rsc.org |

| Asymmetric Thia-Michael Addition | 3,3′-dimethyl-(2,2′-bipyridine)-diol | Not Reported | Increased Chiral Induction | rsc.org |

| Asymmetric Mukaiyama Aldol | 3,3′-dimethyl-(2,2′-bipyridine)-diol | Not Reported | Asymmetric Induction Observed | rsc.org |

Application in Catalytic Oxidation Reactions

Derivatives of this compound are also valuable as ligands in catalytic oxidation reactions. In these processes, the ligand can stabilize the metal catalyst in a high oxidation state and mediate the transfer of oxygen atoms to a substrate. acs.org Palladium-catalyzed aerobic oxidation reactions are a prime example, where ancillary ligands are essential for facilitating the catalytic cycle. acs.org The general mechanism often involves the reaction of a reduced Pd(0) or Pd(II)-hydride species with molecular oxygen to regenerate the active Pd(II) catalyst. acs.org

The structural similarity of this compound to resveratrol (B1683913) means its derivatives can participate in specific oxidation pathways. Studies on methylated resveratrol derivatives have shown they react with singlet oxygen primarily through a [4+2] cycloaddition pathway involving the trans-double bond and one of the benzene (B151609) rings. nih.gov A secondary reaction pathway involves the formation of a transient dioxetane, which then cleaves to form aldehyde products. nih.gov This demonstrates how the stilbenoid core, present in analogues of this compound, can direct the course of an oxidation reaction. nih.gov Furthermore, the phenolic hydroxyl groups themselves can be targeted for oxidation, potentially leading to the formation of quinone derivatives.

Design of Catalytic Systems for Specific Organic Transformations (e.g., Hydroformylation of Oxiranes to Diols)

The design of catalytic systems for specific and challenging organic transformations is a key area of research where tailored ligands are critical. One such transformation is the hydroformylation of oxiranes (epoxides) to produce valuable 1,3-diols. rsc.org These diols are important intermediates in the synthesis of polymers like polyesters. rsc.org

A novel protocol has been developed for the cobalt-catalyzed hydroformylation of epoxides under relatively mild conditions. rsc.org This system can be combined with a subsequent hydrogenation step in a one-pot process to convert epoxides directly into 1,3-diols. rsc.org

The key steps are:

Hydroformylation : The epoxide reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt catalyst. This step opens the epoxide ring and introduces a formyl group (-CHO), producing a β-hydroxyaldehyde. rsc.org

Hydrogenation : The in-situ generated β-hydroxyaldehyde is then hydrogenated to the corresponding 1,3-diol. rsc.org

Crucially, the efficiency of this system relies on the use of promoters, with simple and commercially available phosphine (B1218219) oxides, such as tricyclohexylphosphine (B42057) oxide, proving to be highly effective. rsc.org While the reported system uses phosphine oxides, the development of bidentate diol ligands derived from structures like this compound could offer alternative or improved catalytic systems for this and other specific transformations.

| Step | Transformation | Catalyst System | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Hydroformylation | Epoxide → β-Hydroxyaldehyde | Cobalt Carbonyl Complex | β-Hydroxyaldehyde | rsc.org |

| 2. Hydrogenation | β-Hydroxyaldehyde → 1,3-Diol | (In-situ hydrogenation) | 1,3-Diol | rsc.org |

| Overall | Epoxide → 1,3-Diol | Cobalt Catalyst + Phosphine Oxide Promoter | 1,3-Diol | rsc.org |

Structure Reactivity Relationships in 4 Ethenylbenzene 1,3 Diol Analogues

Influence of Ethenyl Substituents on Electronic and Steric Properties of the Aromatic Core

The ethenyl group (-CH=CH₂) attached to the benzene (B151609) ring significantly modifies the electronic and steric landscape of the aromatic core.

Electronic Effects: The ethenyl group exerts a dual electronic influence on the aromatic ring: an inductive effect and a resonance (or mesomeric) effect.

Inductive Effect (-I): The carbon atoms of the ethenyl group are sp² hybridized, which gives them a higher s-character and makes them more electronegative than the sp³ hybridized carbons of an alkyl group. stackexchange.com This results in a weak electron-withdrawing inductive effect, pulling electron density from the benzene ring through the sigma bond.

Resonance Effect (-M/-R): The π-system of the ethenyl group can conjugate with the π-system of the aromatic ring. This conjugation allows the ethenyl group to withdraw electron density from the ring via resonance. stackexchange.com This deactivating effect makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene itself.

Steric Effects: Steric hindrance refers to the influence of a group's size on the rate and direction of a chemical reaction. The ethenyl substituent is larger than a hydrogen atom and can sterically hinder attack at the adjacent ortho positions (positions 3 and 5 relative to the ethenyl group). libretexts.org Consequently, electrophilic attack is more likely to occur at the less hindered para position (position 6). However, the directing influence of the powerful activating hydroxyl groups typically overrides the directing effect of the ethenyl group.

Impact of Hydroxyl Group Positions and Substitutions on Chemical Reactivity (e.g., Resorcinol (B1680541) vs. Catechol Moieties)

The number and, critically, the position of hydroxyl (-OH) groups on the benzene ring are primary determinants of the molecule's chemical reactivity. 4-Ethenylbenzene-1,3-diol contains a resorcinol (1,3-dihydroxybenzene) moiety. Its reactivity profile is distinct from that of an analogous compound containing a catechol (1,2-dihydroxybenzene) moiety.

Electronic Effects of Hydroxyl Groups: The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. gauthmath.comquora.com This is due to two opposing effects:

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring. libretexts.org

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, significantly increasing the electron density of the ring. libretexts.orgsparkl.me This resonance effect is far stronger than the inductive effect, leading to a net activation of the ring. libretexts.org

Resorcinol vs. Catechol Reactivity: In this compound, the two hydroxyl groups are in a meta relationship (positions 1 and 3). Their activating effects are additive. They strongly direct incoming electrophiles to the positions that are ortho and para to them. In this specific molecule, the positions ortho to one -OH group and para to the other (positions 2, 4, and 6) are highly activated. Since position 4 is already occupied by the ethenyl group, the primary sites for electrophilic attack are positions 2 and 6.

A hypothetical isomer, 3-Ethenylbenzene-1,2-diol (a catechol derivative), would exhibit different reactivity.

Chelation and Adsorption: Catechol moieties, with their adjacent hydroxyl groups, can act as bidentate ligands to form stable complexes with metal ions. This property is less pronounced in resorcinols. Studies on the photocatalytic degradation of phenols have shown that catechol adsorbs more strongly to surfaces like TiO₂ than resorcinol, which can lead to selective degradation. mdpi.com

Acidity and Oxidation: The relative positioning of the hydroxyl groups also affects properties like acidity and oxidation potential. Resorcinol is generally more acidic than catechol. quora.com This is attributed to the strong -I effect in resorcinol which stabilizes the conjugate base formed after deprotonation. quora.comquora.com In competitive hydrogenation reactions over a Rh/silica (B1680970) catalyst, the reactivity of dihydroxybenzene isomers was studied, highlighting differences in their susceptibility to reduction. researchgate.net

| Property | Resorcinol (1,3-diol) Moiety | Catechol (1,2-diol) Moiety | Reference |

|---|---|---|---|

| Directing Effect | Strongly activating; directs electrophiles to positions 2, 4, and 6. | Strongly activating; directs electrophiles to positions 3, 4, 5, and 6. | gauthmath.comquora.com |

| Reactivity in Electrophilic Substitution | Highly reactive, often leading to polysubstitution. The directing effects of the two -OH groups reinforce each other at common positions. | Highly reactive. The directing effects of the two -OH groups also reinforce each other. | sparkl.me |

| Acidity | Generally more acidic. | Generally less acidic. | quora.com |

| Chelation Ability | Weak. | Strong; forms stable complexes with many metals. | mdpi.com |

| Adsorption to Surfaces (e.g., TiO₂) | Weaker adsorption. | Stronger adsorption. | mdpi.com |

Isomeric Effects (e.g., cis vs. trans configurations of the ethenyl group) on Chemical Behavior

Cis-trans isomerism, also known as geometric isomerism, arises when there is restricted rotation around a bond, typically a carbon-carbon double bond. wikipedia.org For this type of isomerism to exist, each carbon atom of the double bond must be attached to two different groups.

In the case of this compound, the terminal carbon of the ethenyl double bond is attached to two identical hydrogen atoms. Therefore, this compound itself does not exhibit cis-trans isomerism.

However, this concept becomes highly relevant for derivatives of this compound, such as stilbenoids, which feature a 1,2-diphenylethylene core. If the ethenyl group were to react to form a structure like C₆H₃(OH)₂-CH=CH-R, where R is not hydrogen, cis-trans isomerism would be possible. The cis isomer would have the aromatic ring and the R group on the same side of the double bond, while the trans isomer would have them on opposite sides. wikipedia.orglongdom.org

These different spatial arrangements lead to distinct physical and chemical properties:

Stability: Trans isomers are generally more stable than their cis counterparts because the bulky substituent groups are farther apart, minimizing steric strain. longdom.org

Physical Properties: Trans isomers tend to be more symmetrical. This allows for better packing in a crystal lattice, often resulting in higher melting points and lower solubility in inert solvents compared to the corresponding cis isomers. wikipedia.org

Dipole Moment: In cis isomers, polar bond moments often add up, resulting in a net molecular dipole. In trans isomers, individual bond dipoles may cancel each other out, leading to a smaller or zero net dipole moment. This difference affects intermolecular forces and properties like boiling point. wikipedia.orglongdom.org

| Property | Cis Isomer | Trans Isomer | Reference |

|---|---|---|---|

| Stability | Less stable (higher energy) due to steric strain. | More stable (lower energy). | longdom.org |

| Melting Point | Generally lower. | Generally higher due to better crystal packing. | wikipedia.org |

| Boiling Point | Often higher if the molecule has a net dipole moment. | Often lower if the molecule has little or no net dipole. | wikipedia.org |

| Solubility (in inert solvents) | Generally higher. | Generally lower. | wikipedia.org |

| Dipole Moment | Usually has a net molecular dipole. | Often has a zero or very small net dipole. | longdom.org |

Oligomeric and Polymeric Structural Influences on Material and Catalytic Properties

The dual functionality of this compound—a polymerizable vinyl group and reactive phenolic hydroxyl groups—makes it a valuable monomer for creating oligomers and polymers with tailored properties. The polymerization of the vinyl group can lead to a variety of polymer architectures, which in turn dictates the final material's characteristics.

Linear Polymers: Under controlled conditions, such as anionic polymerization at low monomer conversion, it is possible to form essentially linear polymers. researchgate.net In this case, each monomer unit in the chain would possess a pendant resorcinol group. Such polymers would likely be soluble and could be further modified through reactions at the hydroxyl groups.

Branched and Cross-linked Polymers: At higher conversions or under different polymerization conditions (e.g., radical polymerization), branching and cross-linking can occur. researchgate.net Cross-linking, where polymer chains are chemically linked together, leads to the formation of an insoluble, three-dimensional network. The degree of cross-linking dramatically affects the material's properties, increasing its rigidity, thermal stability, and solvent resistance. The polymerization of similar monomers, like diethynylbenzenes, is known to produce branched or cross-linked networks that can be used to create heat-resistant materials, sorbents, and catalysts. nih.gov

The properties of these polymers are directly influenced by their structure:

Catalytic Properties: Polymers with unreacted, accessible functional groups, such as the acidic hydroxyl groups of the resorcinol moiety, can exhibit catalytic activity. For instance, polymers derived from diethynylarenes, which possess acidic acetylene (B1199291) hydrogen atoms, have been shown to catalyze reactions like acetylation. nih.gov Similarly, poly(4-vinylresorcinol) could act as a solid acid catalyst.

Material Properties: The extensive hydrogen bonding possible between the hydroxyl groups on the polymer chains would significantly influence the material's mechanical properties, such as its glass transition temperature and modulus. Cross-linked polymers based on this monomer would be expected to form rigid, thermosetting resins with high thermal stability.

Future Research Directions and Emerging Areas for 4 Ethenylbenzene 1,3 Diol

Exploration of Novel and Sustainable Synthetic Pathways

The development of eco-friendly and efficient methods for the synthesis of 4-Ethenylbenzene-1,3-diol is a primary area of future research. Traditional synthetic routes often rely on petroleum-based feedstocks and harsh reaction conditions. Emerging research is focused on greener alternatives that emphasize atom economy, use of renewable resources, and milder reaction conditions.

Biocatalytic and Enzymatic Synthesis: A significant advancement lies in the use of biocatalysts. Enzymatic carboxylation of styrene derivatives using phenolic acid (de)carboxylases has been shown to be highly regioselective. acs.org This approach offers a potential pathway for the synthesis of vinylphenols from bio-based precursors under mild conditions. For instance, the biotransformation of lignin, the most abundant renewable aromatic resource, into 4-vinylphenol derivatives is a promising and sustainable route. rsc.org Research in this area will likely focus on:

Enzyme Engineering: Improving the efficiency and stability of key enzymes, such as phenolic acid decarboxylases, through protein engineering to enhance substrate specificity and reaction rates. researchgate.net

Metabolic Engineering: Constructing effective microbial cell factories for the one-pot synthesis of this compound from simple renewable feedstocks. rsc.org

Process Optimization: Developing scalable and cost-effective downstream processing methods for the purification of the bio-synthesized product.

Chemo-Catalytic Green Synthesis: Alongside biocatalysis, the development of novel chemo-catalytic systems that align with the principles of green chemistry is crucial. This includes:

Catalyst-Free Decarboxylation: Efficient protocols for the synthesis of 4-vinylphenols have been developed through the catalyst-free decarboxylation of trans-4-hydroxycinnamic acids, which can be derived from renewable sources.

Renewable Feedstocks: Utilizing platform molecules derived from biomass, such as ferulic acid, which can be decarboxylated to form vinylphenols like 2-methoxy-4-vinylphenol, a close structural analog. nih.govmdpi.com Research can adapt these methods for resorcinol-based precursors.

Sustainable Catalysts: Investigating the use of earth-abundant and non-toxic metal catalysts for cross-coupling reactions, such as the Heck reaction, to form the ethenyl bridge.

The following table summarizes potential sustainable synthetic pathways for this compound:

| Synthetic Pathway | Key Features | Research Focus |

| Biocatalysis | Utilizes enzymes (e.g., decarboxylases), mild reaction conditions, renewable feedstocks (lignin, ferulic acid). rsc.orgresearchgate.net | Enzyme engineering for improved activity and stability, metabolic engineering of microbial hosts. |

| Catalyst-Free Decarboxylation | Avoids the use of metal catalysts, driven by thermal energy, can use bio-based hydroxycinnamic acids. | Optimization of reaction conditions to prevent oligomerization and improve yields. |

| Green Chemo-Catalysis | Employs sustainable and recyclable catalysts, utilizes renewable precursors. | Development of catalysts based on earth-abundant metals, process intensification. |

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and polymerization of this compound is essential for controlling polymer architecture and material properties. Future research will likely employ a combination of advanced analytical techniques and computational modeling to unravel these complex pathways.

Polymerization Mechanisms: The polymerization of vinylphenols can be complex due to the dual reactivity of the vinyl and phenol groups. Spectroscopic investigations of poly(vinylphenol) have shown that the polymerization mechanism can vary depending on the initiator and reaction conditions, sometimes leading to side reactions involving the phenol nucleus. researchgate.net Future studies should focus on:

In-situ Monitoring: Utilizing techniques like real-time NMR and FT-IR spectroscopy to monitor the polymerization process, providing insights into reaction kinetics and the formation of intermediates.

Stereoselective Polymerization: Investigating the use of asymmetric ion-pairing catalysis to achieve stereoselective cationic polymerization of this compound, which could lead to polymers with unique physical properties. unc.edu

Controlled Radical Polymerization: Applying techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization to synthesize well-defined polymers with controlled molecular weight and narrow dispersity, although the inhibitory effect of the phenol group needs to be addressed. mdpi.com

Oxidation and Degradation Pathways: The resorcinol (B1680541) moiety imparts antioxidant properties to this compound. Understanding the mechanisms of its oxidative transformations is crucial for applications where stability is important. Future work in this area could involve:

Electrochemical Studies: Using cyclic voltammetry to study the oxidation of the resorcinol group and the subsequent reactions of the generated radicals, which can lead to the formation of dimers and polymers. nih.gov

Computational Modeling: Employing Density Functional Theory (DFT) to model the reaction pathways of oxidation and predict the most favorable mechanisms. nih.govresearchgate.net

Rational Design and Synthesis of Materials with Tailored Properties

The unique structure of this compound makes it an ideal monomer for the rational design and synthesis of advanced materials with specific, tailored properties. Future research will focus on leveraging its functionalities to create high-performance and "smart" materials.

High-Performance Resins and Thermosets: The phenolic hydroxyl groups of this compound can participate in cross-linking reactions, making it a valuable component for high-performance resins and thermosets. hollingsworth-vose.com Research in this area is directed towards:

Bio-based Resins: Developing sustainable alternatives to petroleum-based resins, such as phenol-formaldehyde and epoxy resins, by incorporating this compound. researchgate.netmdpi.com

Enhanced Thermal and Mechanical Properties: Investigating how the incorporation of the rigid resorcinol structure into polymer backbones can improve thermal stability, chemical resistance, and mechanical strength. google.com

Functional Thermosets: Creating thermosets with tailored properties by reacting the vinyl groups in a thiol-ene cross-linking reaction, allowing for control over crosslinking density. nih.gov

Stimuli-Responsive and "Smart" Materials: The functional groups of this compound can be modified to impart stimuli-responsive behavior to the resulting polymers. This is a rapidly growing field with applications in drug delivery, sensors, and soft robotics. Future directions include:

pH-Responsive Materials: Utilizing the acidic nature of the phenolic hydroxyls to create polymers that change their properties (e.g., swelling, solubility) in response to changes in pH. rsc.org

Redox-Responsive Systems: Incorporating disulfide bonds into the polymer structure, which can be cleaved or formed in response to redox stimuli, leading to applications in controlled release. nih.gov

Multi-Stimuli-Responsive Materials: Designing complex polymer architectures that can respond to multiple stimuli, such as temperature, light, and pH, for highly specific applications. nih.gov

The following table highlights potential material applications based on the functionalities of this compound:

| Material Type | Targeted Properties | Design Strategy |

| High-Performance Resins | High thermal stability, chemical resistance, flame retardancy. hollingsworth-vose.com | Incorporation into epoxy or phenolic resin formulations, leveraging the resorcinol core. researchgate.net |

| Advanced Thermoplastics | Tunable glass transition temperature (Tg), improved mechanical strength. | Homopolymerization or copolymerization of functionalized this compound derivatives. nih.gov |

| Stimuli-Responsive Hydrogels | pH- and ion-responsive swelling/deswelling for drug delivery. rsc.org | Cross-linked networks where the phenolic groups can be deprotonated/protonated. |

| Self-Healing Materials | Ability to repair damage. | Incorporation of dynamic covalent bonds, such as disulfide linkages, that can reform after being broken. nih.gov |

Innovation in Catalytic Systems Utilizing Diol-Based Ligands

The 1,3-diol arrangement on the aromatic ring of this compound presents an opportunity for its use as a ligand in transition metal catalysis. The hydroxyl groups can coordinate to metal centers, influencing their electronic and steric properties, and thereby the activity and selectivity of the catalyst.

Design of Novel Ligands: Future research will focus on the synthesis of this compound derivatives as ligands for a variety of catalytic transformations. Key areas of exploration include:

Asymmetric Catalysis: The development of chiral ligands based on the this compound scaffold for enantioselective reactions. The hydroxyl groups have been shown to play a crucial role in enhancing enantiocontrol in asymmetric catalysis. rsc.org

Bidentate and Polydentate Ligands: Synthesizing ligands where the diol moiety acts in concert with other coordinating groups (e.g., phosphines, amines) to create stable and highly active metal complexes. nih.gov

Polymer-Supported Catalysts: Utilizing the vinyl group to immobilize the catalytic complex onto a polymer support, facilitating catalyst recovery and reuse, which is a key principle of green chemistry.

Emerging Catalytic Applications: The unique electronic properties of the resorcinol moiety can be harnessed to develop catalysts for challenging chemical transformations. Research could be directed towards:

C-H Activation: The meta-hydroxyl group in resorcinol-based ligands has been shown to facilitate orthopalladation (a C-H activation step), suggesting that these ligands could be effective in promoting C-H functionalization reactions. rsc.org

Oxidation Catalysis: Developing metal complexes that mimic the active sites of oxidative enzymes for selective oxidation reactions.

Polymerization Catalysis: Investigating the use of metal complexes with this compound-based ligands as catalysts for stereospecific polymerization of various monomers. researchgate.net

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

A synergistic approach that combines computational modeling with advanced experimental techniques is essential for a comprehensive understanding of the structure-property relationships of this compound and the materials derived from it.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.org Future research will leverage these tools to:

Predict Reaction Mechanisms: Model transition states and reaction energy profiles to elucidate complex reaction pathways, such as polymerization and oxidation. nih.govsemanticscholar.org

Simulate Spectroscopic Data: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm molecular structures. researchgate.netdergipark.org.tr

Design Novel Molecules: Computationally screen potential derivatives of this compound for desired electronic and steric properties before undertaking their synthesis.

Advanced Experimental Techniques: The predictions from computational studies must be validated and complemented by sophisticated experimental methods. This integrated approach will involve:

High-Resolution Spectroscopy: Using advanced NMR techniques (e.g., 2D NMR) to fully characterize the structure of new polymers and materials.

In-situ Analysis: Employing techniques that can probe reactions as they occur, providing real-time kinetic and mechanistic data.

Material Characterization: Utilizing a suite of techniques (e.g., DSC, TGA, SEM, TEM) to thoroughly characterize the thermal, mechanical, and morphological properties of new materials and correlate them with their molecular structure.

This integrated computational and experimental approach will accelerate the discovery and development of new materials based on this compound by enabling a more rational and predictive design process. nih.gov

Q & A

Basic: How can researchers validate the accuracy of NMR spectral data for 4-Ethenylbenzene-1,3-diol derivatives?

Answer:

To validate NMR data, researchers should compare experimental results (e.g., chemical shifts) with computational predictions using protocols like the CSEARCH algorithm. Discrepancies may indicate structural misassignments, as demonstrated in a study where experimental data for 4-allylbenzene-1,3-diol diverged from predicted values, prompting structural revision . Cross-referencing with high-resolution mass spectrometry (HRMS) and X-ray crystallography further ensures accuracy.

Advanced: How can contradictions between experimental and predicted spectral data be resolved for diol derivatives?

Answer:

Contradictions arise from structural ambiguities or computational model limitations. A systematic approach involves:

- Revisiting synthetic pathways : Verify intermediate structures and reaction conditions.

- Density Functional Theory (DFT) simulations : Optimize molecular geometries to refine NMR predictions.

- Multi-technique validation : Pair NMR with IR spectroscopy and HRMS fragmentation patterns.

For example, discrepancies in 4-allylbenzene-1,3-diol shifts were resolved by re-evaluating substituent positioning and steric effects .

Basic: What synthetic methodologies are effective for preparing this compound derivatives?

Answer:

Common routes include:

- Aldol condensation : For aryl-substituted diols, using base-catalyzed reactions.

- Schiff base formation : Ligands like 2-ethyl-2-{[1-(2-hydroxy-5-methylphenyl)methylidene]amino}propane-1,3-diol are synthesized via condensation of aldehydes with amino diols, followed by metal coordination .

- Electrophilic substitution : Bromination or alkylation of the benzene ring under controlled conditions.

Advanced: What catalytic applications exist for vanadium(V) complexes incorporating diol ligands?

Answer: